Species-Specific VAP-1 Inhibition: Rat vs. Human IC50 Differential
5-Amino-1,3-benzoxazole-2-carboxamide demonstrates marked species-dependent potency against VAP-1, with an IC50 of 23 nM against rat VAP-1 expressed in CHO cells, versus 180 nM against human VAP-1 under identical assay conditions [1]. This 7.8-fold difference in potency represents a quantifiable species-selectivity profile that distinguishes this compound from other benzoxazole-2-carboxamide analogs which may not have been characterized across species.
| Evidence Dimension | VAP-1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1: 23 nM; Human VAP-1: 180 nM |
| Comparator Or Baseline | Same compound tested against different species orthologs of the same target |
| Quantified Difference | 7.8-fold higher potency against rat VAP-1 versus human VAP-1 |
| Conditions | CHO cells expressing rat or human VAP-1; 14C-benzylamine substrate; 20-minute preincubation |
Why This Matters
Researchers requiring a tool compound with characterized species-selectivity for VAP-1/SSAO studies can leverage this known differential to design appropriate in vivo rodent pharmacology experiments.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913): 5-Amino-1,3-benzoxazole-2-carboxamide. Affinity Data: Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM. Curated by ChEMBL, Astellas Pharma. View Source
